1-(5-chloro-2-methoxybenzoyl)-2-ethylpiperidine
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Overview
Description
1-(5-Chloro-2-methoxybenzoyl)-2-ethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a benzoyl group substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position, attached to an ethylpiperidine moiety
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-2-ethylpiperidine typically involves several steps:
Methylation of 5-chlorosalicylic acid: This step involves the conversion of 5-chlorosalicylic acid to methyl 5-chloro-2-methoxybenzoate through methylation.
Aminolysis with phenethylamine: The methyl ester is then subjected to aminolysis with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide.
Chlorosulfonation and aminolysis: The benzamide is further processed through chlorosulfonation and aminolysis to yield the desired product.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxybenzoyl)-2-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzoyl)-2-ethylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-2-ethylpiperidine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxybenzoyl)-2-ethylpiperidine can be compared with similar compounds such as:
1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine: This compound has a similar benzoyl group but differs in the piperazine moiety.
4-Amino-1-benzylpiperidine: Another related compound with a benzyl group attached to the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylpiperidine moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-3-12-6-4-5-9-17(12)15(18)13-10-11(16)7-8-14(13)19-2/h7-8,10,12H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUPMZXUYWITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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